molecular formula C24H21N3O4 B2710813 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid CAS No. 2155855-74-4

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2710813
CAS No.: 2155855-74-4
M. Wt: 415.449
InChI Key: HRBDDJDAKKPAEZ-UHFFFAOYSA-N
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid is a complex organic compound with a molecular weight of 415.45 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine derivative, which is then coupled with a pyrimidine carboxylic acid derivative under specific reaction conditions. The Fmoc group is introduced to protect the amine functionality during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions at other sites. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid lies in its combination of a pyrrolidine ring and a pyrimidine ring, along with the Fmoc protecting group. This structure provides specific reactivity and binding properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c28-23(29)15-12-25-22(26-13-15)21-10-5-11-27(21)24(30)31-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-13,20-21H,5,10-11,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBDDJDAKKPAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=C(C=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-74-4
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid
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